t-boc-N-amido-PEG9-azide
Overview
Description
T-boc-N-amido-PEG9-azide is a PEG derivative containing an azide group and a Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
T-boc-N-amido-PEG9-azide is used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation .Molecular Structure Analysis
The IUPAC name for t-boc-N-amido-PEG9-azide is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate . Its molecular formula is C25H50N4O11 .Chemical Reactions Analysis
The azide group in t-boc-N-amido-PEG9-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
T-boc-N-amido-PEG9-azide has a molecular weight of 582.7 g/mol . . It is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Strain-Promoted Alkyne Azide Cycloaddition (SPAAC) for Dendrimer Functionalization
- Application : Utilizing SPAAC for dendrimer functionalization with PEG chains, offering a metal-free and high-yield alternative for biomaterials synthesis.
- Significance : This method avoids copper contamination common in copper-catalyzed cycloadditions, making it suitable for biological applications (Ornelas, Broichhagen, & Weck, 2010).
Twist in Amide Bonds
- Application : Investigating N-acyl-tert-butyl-carbamates (Boc) to understand the reactivity in amide N-C cross-coupling reactions.
- Significance : Provides insights into the design of new amide cross-coupling reactions, critical for drug development and organic synthesis (Szostak et al., 2016).
Novel Branched Polyethylene Glycol Synthesis
- Application : Synthesis of a novel branched polyethylene glycol with active amido protected by t-butyloxycarbonyl (Boc).
- Significance : Expands the utility of PEG in drug delivery and biomaterials due to its branched structure (Li Ke-liang, 2007).
PEGylated Bioreducible Poly(amido amine)s for Gene Delivery
- Application : Developing PEGylated bioreducible polymers for non-viral gene delivery.
- Significance : Shows potential in gene therapy, particularly for delivering genetic material into cells with low cytotoxicity (Lin & Engbersen, 2011).
PEGylation of Proteins Using Monodisperse PEG
- Application : Characterizing protein conjugation using a monodisperse Boc-PEG-NH2, improving drug development processes.
- Significance : Facilitates easier identification of protein modification sites, crucial for the approval of PEGylated protein drugs (Mero et al., 2009).
Amphiphilic Conetwork Gels and Hydrogels
- Application : Synthesis of biodegradable polymers for controlled drug release and tissue engineering.
- Significance : Demonstrates the potential in creating materials that respond to different environmental triggers (Bhingaradiya et al., 2017).
Functionalized Water-Soluble Nanoparticles
- Application : Creating chemically functional nanoparticles for biomedical applications.
- Significance : Enhances the versatility of nanoparticles in drug delivery and diagnostic imaging (Latham & Williams, 2006).
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O11/c1-25(2,3)40-24(30)27-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-23-21-38-19-17-36-15-13-34-11-9-32-7-5-28-29-26/h4-23H2,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIKYHBSXHEGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-boc-N-amido-PEG9-azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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